D-アラニルグリシン

概要

説明

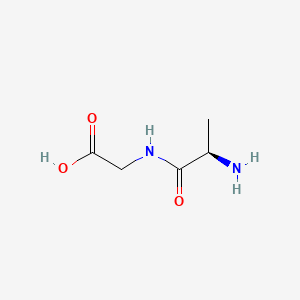

D-Alanylglycine is a dipeptide composed of the amino acids alanine and glycine.

科学的研究の応用

D-Alanylglycine has several scientific research applications, including:

作用機序

Target of Action

D-Alanylglycine, also known as H-D-Ala-Gly-OH, is a dipeptide composed of alanine and glycine . It is a breakdown product from endogenous and exogenous proteins . The primary targets of D-Alanylglycine are likely to be related to protein synthesis and metabolism, given its role as a constituent of peptides and proteins .

Mode of Action

It is known that dipeptides like d-alanylglycine can interact with their targets in various ways, such as modulating the structure-activity relationship (sar) and the pharmacokinetic and dynamic (pkpd) of a defined peptide drug .

Biochemical Pathways

D-Alanylglycine is generated by dipeptidyl-dipeptidase (or tetrapeptide dipeptidase), which leads to the release of dipeptides from a tetrapeptide . This suggests that D-Alanylglycine is involved in the biochemical pathways related to protein metabolism.

Pharmacokinetics

Non-natural amino acids like d-alanylglycine are regularly used in drug discovery, benefiting from the extraordinary development of solid-phase peptide synthesis (spps) . These amino acids can modulate the PKPD of a defined peptide drug .

Action Environment

The action of D-Alanylglycine can be influenced by various environmental factors. For instance, it has been found that D-Alanylglycine content in the leaf blades of axenic rice seedlings grown under a light/dark regime appears to increase with age . This suggests that light conditions can influence the action, efficacy, and stability of D-Alanylglycine.

生化学分析

Biochemical Properties

D-Alanylglycine is involved in several biochemical reactions. It interacts with enzymes such as dipeptidyl-dipeptidase, which catalyzes the release of dipeptides from tetrapeptides . This interaction is crucial for the breakdown of proteins into smaller peptides, facilitating their absorption and utilization in the body. Additionally, D-Alanylglycine is known to interact with other biomolecules, including proteins and amino acids, contributing to various metabolic processes .

Cellular Effects

D-Alanylglycine influences various cellular processes. In rice plants, it has been observed that the content of D-Alanylglycine in leaf blades fluctuates with light irradiation, suggesting a role in photosynthesis and amino acid metabolism . This dipeptide affects cell signaling pathways, gene expression, and cellular metabolism, thereby impacting overall cell function .

Molecular Mechanism

The molecular mechanism of D-Alanylglycine involves its interaction with specific enzymes and proteins. It is generated by dipeptidyl-dipeptidase, which releases dipeptides from tetrapeptides . This interaction facilitates the breakdown of larger peptides into smaller, more manageable units. Additionally, D-Alanylglycine may influence gene expression and enzyme activity, contributing to its overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D-Alanylglycine have been studied over time. It has been observed that the content of D-Alanylglycine in rice seedlings increases with age and light exposure . This suggests that the stability and activity of D-Alanylglycine are influenced by environmental factors such as light and age, which can impact its long-term effects on cellular function .

Metabolic Pathways

D-Alanylglycine is involved in metabolic pathways related to protein and amino acid metabolism. It is a breakdown product of endogenous and exogenous proteins, generated by dipeptidyl-dipeptidase . This enzyme-mediated process is essential for the release of dipeptides from larger peptide chains, facilitating their utilization in various metabolic processes .

Transport and Distribution

The transport and distribution of D-Alanylglycine within cells and tissues involve specific transporters and binding proteins. In rice plants, D-Alanylglycine is distributed in leaf blades and is influenced by light exposure . This suggests that its localization and accumulation are regulated by environmental factors and specific transport mechanisms .

Subcellular Localization

D-Alanylglycine is localized in specific subcellular compartments, which can affect its activity and function. In rice plants, it has been detected in leaf blades, indicating its role in photosynthesis and amino acid metabolism . The subcellular localization of D-Alanylglycine is likely influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions: D-Alanylglycine can be synthesized through peptide bond formation between D-alanine and glycine. This process typically involves the use of coupling reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide) and catalysts like N-hydroxybenzotriazole to facilitate the formation of the peptide bond .

Industrial Production Methods: Industrial production of D-Alanylglycine may involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin, followed by deprotection and cleavage from the resin .

化学反応の分析

Types of Reactions: D-Alanylglycine undergoes various chemical reactions, including:

Oxidation: Oxidative reactions can modify the side chains of the amino acids, potentially altering the peptide’s properties.

Reduction: Reduction reactions can be used to modify disulfide bonds or other functional groups within the peptide.

Substitution: Substitution reactions can introduce new functional groups or modify existing ones, enhancing the peptide’s reactivity or stability.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Various nucleophiles or electrophiles, depending on the desired modification.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield modified amino acid residues, while substitution reactions can introduce new functional groups .

類似化合物との比較

L-Alanylglycine: The L-enantiomer of alanylglycine, which has different stereochemistry and potentially different biological activity.

Phenylglycine: An arylglycine with a phenyl group, used in peptide synthesis and as a building block for more complex molecules.

4-Hydroxyphenylglycine: Another arylglycine with a hydroxyl group, used in similar applications as phenylglycine.

Uniqueness of D-Alanylglycine: D-Alanylglycine is unique due to its D-configuration, which can confer different biological activity and stability compared to its L-counterpart. This uniqueness makes it valuable in specific applications where the D-configuration is advantageous .

生物活性

D-Alanylglycine (D-Ala-Gly) is a dipeptide composed of D-alanine and glycine, which has garnered attention for its biological activities and potential therapeutic applications. This article explores the biological activity of D-Alanylglycine, including its absorption, metabolism, and physiological roles, supported by relevant research findings and case studies.

D-Alanylglycine is characterized by the presence of a D-amino acid (D-alanine) linked to glycine. The unique stereochemistry of D-alanine allows D-Ala-Gly to exhibit different biological properties compared to its L-counterparts. It is soluble in water and exhibits stability under physiological conditions, making it a candidate for various biological studies.

1. Absorption and Metabolism

Research indicates that D-Alanylglycine is absorbed in the gastrointestinal tract and can influence metabolic pathways. A study using renal brush border vesicles demonstrated that while L-alanylglycine is hydrolyzed to free amino acids for absorption, D-alanylglycine is resistant to such hydrolysis, suggesting a unique mechanism of uptake that may involve specialized transport systems .

Table 1: Comparative Uptake of D-Alanylglycine vs L-Alanylglycine

| Parameter | D-Alanylglycine | L-Alanylglycine |

|---|---|---|

| Hydrolysis | Resistant | Rapid |

| Uptake Mechanism | Specialized transport | Na+-dependent transport |

| Absorption Site | Renal brush border | Renal brush border |

2. Neurotransmitter Role

D-amino acids, including D-alanine, are implicated in neurotransmission. D-Ala-Gly may play a role in modulating neurotransmitter systems due to its structural similarity to neurotransmitters. Evidence suggests that D-alanine can influence behavior and neural function through its interaction with NMDA receptors . This interaction highlights the potential for D-Ala-Gly to affect cognitive functions and mood regulation.

3. Endocrine System Interaction

Studies have shown that D-amino acids are present in endocrine tissues and may regulate hormone secretion. For instance, fluctuations in circulating levels of D-alanine have been correlated with hormonal changes in both rodents and humans . This suggests that D-Ala-Gly could also be involved in endocrine signaling pathways.

Case Study 1: Impact on Plant Physiology

In agricultural research, the presence of D-alanylglycine in rice plants has been documented. It was found that feeding rice leaf blades with D-alanine resulted in slower degradation compared to L-alanine, indicating a potential role in plant metabolism and stress responses . This finding opens avenues for exploring the use of D-amino acids in enhancing crop resilience.

Case Study 2: Microbial Signaling

Recent studies have identified D-alanine as a microbial signaling molecule within the gut microbiome. The biodistribution of gut-absorbed D-alanine was tracked using stable isotopes, revealing its potential role as a signaling compound influencing gut-brain communication . This underscores the importance of understanding how D-Ala-Gly may contribute to microbiota interactions.

Research Findings

Recent investigations into the biological activity of D-Alanylglycine have yielded significant insights:

- Biodistribution Studies : Research utilizing stable isotopes has confirmed the absorption and distribution patterns of D-alanine in mammalian systems, suggesting its involvement in various physiological processes .

- Neuroendocrine Effects : Evidence from neurobiological studies indicates that D-amino acids can modulate hormone synthesis and release, particularly in the context of stress responses and metabolic regulation .

特性

IUPAC Name |

2-[[(2R)-2-aminopropanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c1-3(6)5(10)7-2-4(8)9/h3H,2,6H2,1H3,(H,7,10)(H,8,9)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXISPYVYMQWFLE-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426308 | |

| Record name | D-Alanylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3997-90-8 | |

| Record name | D-Alanylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3997-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, D-alanyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003997908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Alanylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCINE, D-ALANYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MS27E6YQ4Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the natural occurrence of D-alanylglycine?

A1: D-Alanylglycine is primarily found in the leaf blades of rice plants ( Oryza sativa ). [, , , ] Studies have shown its presence in cultivated rice varieties like "Norin No. 16" and "Sasanishiki." [] Notably, while D-alanylglycine is abundant in most Oryza species, it is absent in Oryza australiensis , which instead contains D-alanyl-D-alanine. [, ]

Q2: How is D-alanylglycine synthesized in rice plants?

A2: Research suggests that D-alanylglycine is synthesized from L-alanine through a racemization reaction. [] This involves the conversion of L-alanine to D-alanine by a racemase enzyme. [] Subsequently, D-alanine is conjugated with glycine to form D-alanylglycine. []

Q3: How does the exogenous application of D-alanine affect D-alanylglycine levels in rice?

A3: Feeding experiments using radiolabeled D-alanine demonstrate that exogenous D-alanine is readily incorporated into D-alanylglycine within rice leaf blades. [, ] This suggests the presence of active metabolic pathways for D-alanine uptake and incorporation into D-alanylglycine. []

Q4: Are there differences in how rice plants metabolize D-alanine compared to L-alanine?

A4: Yes, studies show distinct metabolic fates for exogenously supplied D- and L-alanine in rice. [] D-Alanine is primarily incorporated into D-alanylglycine and other conjugated forms, while L-alanine is rapidly metabolized and incorporated into various other compounds. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。